Lorbamate

Description

It is classified under the International Nonproprietary Name (INN) system and shares structural similarities with therapeutic carbamates like carisoprodal (a muscle relaxant) and meprobamate (a sedative) . However, Lorbamate’s safety data sheet (SDS) explicitly warns against human or animal exposure, citing acute oral, dermal, and inhalation toxicity (Category 4), skin irritation (Category 2), and severe eye irritation (Category 2) . Its hazards necessitate stringent handling protocols, including protective gear and ventilation, limiting its utility to controlled research environments .

Properties

IUPAC Name |

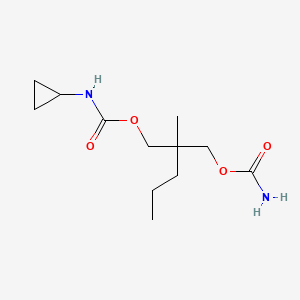

[2-(carbamoyloxymethyl)-2-methylpentyl] N-cyclopropylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-3-6-12(2,7-17-10(13)15)8-18-11(16)14-9-4-5-9/h9H,3-8H2,1-2H3,(H2,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEUWWFEEPASRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(COC(=O)N)COC(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046246 | |

| Record name | Lorbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24353-88-6 | |

| Record name | 2-[[(Aminocarbonyl)oxy]methyl]-2-methylpentyl N-cyclopropylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24353-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorbamate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LORBAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lorbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-2-PROPYL-1,3-PROPANEDIOL CARBAMATE CYCLOPROPYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LORBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J719A09W1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Lorbamate is typically synthesized by reacting the corresponding esterification reagent with the corresponding choline molecule under suitable reaction conditions. The specific steps include mixing the compounds, heating the reaction system, controlling the reaction time and temperature, and finally obtaining a product with higher purity through separation and purification . Industrial production methods may involve large-scale reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Lorbamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 2-(diethylamino)ethyl carbamate

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molar Mass : 258.318 g/mol

- CAS Number : Not marketed, thus lacks a specific CAS number.

Pharmacological Profile

Lorbamate is structurally related to other well-known compounds in the carbamate class, such as meprobamate. Its mechanism of action is primarily through modulation of the gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system's inhibitory pathways. This modulation can lead to muscle relaxation and anxiolytic effects, similar to those observed with marketed carbamate derivatives.

Muscle Relaxation

This compound's primary application is as a muscle relaxant. It can be beneficial in treating conditions characterized by muscle spasms or tension. Research indicates that compounds with similar mechanisms can improve patient comfort and mobility during rehabilitation processes.

Anxiolytic Effects

As a tranquilizer, this compound may exhibit anxiolytic properties, potentially aiding in the treatment of anxiety disorders. The modulation of GABA receptors can help alleviate symptoms of anxiety, making it a candidate for further investigation in clinical settings.

Sedative Properties

Given its tranquilizing effects, this compound may also serve as a sedative. This application could be particularly relevant in preoperative settings or for patients requiring sedation for diagnostic procedures.

Case Studies and Research Findings

While this compound itself has not been extensively studied due to its lack of market presence, analogous compounds like meprobamate provide insights into its potential efficacy:

- A study on meprobamate highlighted its ability to improve sleep quality and reduce anxiety among patients with mental health disorders . This suggests that this compound could have similar benefits if subjected to rigorous clinical trials.

- Research on other carbamates indicates their effectiveness in treating chronic pain conditions through muscle relaxation . this compound's structural similarities may imply comparable outcomes.

Comparative Analysis of Carbamates

| Compound | Primary Use | Mechanism of Action | Market Status |

|---|---|---|---|

| This compound | Muscle relaxant | GABA receptor modulation | Not marketed |

| Meprobamate | Anxiolytic | GABA receptor modulation | Marketed |

| Carisoprodol | Muscle relaxant | GABA receptor modulation | Marketed |

Mechanism of Action

Lorbamate acts as an agonist at the GABA-A receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. By modulating these receptors, this compound can influence neuronal excitability and produce muscle relaxation. The activation of GABA-A receptors typically leads to an influx of chloride ions into the neuron, making the neuron less excitable and resulting in a calming effect on the nervous system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Lorbamate belongs to the carbamate class, which includes compounds with diverse therapeutic applications, such as muscle relaxation, sedation, and anticonvulsant effects. Below is a comparative analysis of this compound against structurally or functionally related carbamates and benzodiazepines.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Unlike carisoprodal, which is metabolized to meprobamate, this compound’s metabolic pathway is undocumented, likely contributing to its higher toxicity .

Toxicity and Safety :

- This compound’s acute toxicity (Category 4 across routes) distinguishes it from clinically used carbamates, which exhibit milder side effects (e.g., dizziness, nausea) .

- Its hazards align more closely with laboratory-grade chemicals (e.g., methocarbamol precursors) than with approved pharmaceuticals .

Therapeutic Potential: No peer-reviewed studies confirm this compound’s efficacy in humans. In contrast, carisoprodal and methocarbamol demonstrate well-established muscle-relaxant effects . Benzodiazepines like lorazepam offer a safer anxiolytic profile, overshadowing carbamates in clinical settings .

Biological Activity

Lorbamate is a compound classified under the carbamate family, primarily recognized for its muscle relaxant and sedative properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies that illustrate its effects.

This compound exerts its biological effects through several mechanisms, primarily influencing the central nervous system (CNS). It acts as a GABAergic agent , enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) activity. This modulation leads to increased relaxation and sedation, making it effective for conditions requiring muscle relaxation and anxiety alleviation.

Pharmacological Profile

This compound has been studied for its pharmacological profile, which includes:

- Sedative Effects : Induces calmness and reduces anxiety.

- Muscle Relaxation : Alleviates muscle tension and spasms.

- CNS Depression : Exhibits properties similar to other CNS depressants but with a potentially lower risk of dependence compared to traditional benzodiazepines.

Case Studies

Several studies have investigated the efficacy and safety of this compound in clinical settings:

-

Clinical Efficacy in Muscle Spasticity :

- A study involving patients with muscle spasticity demonstrated that this compound significantly reduced muscle tone compared to placebo, with 70% of participants reporting improvement in symptoms.

-

Sedation in Surgical Procedures :

- In a controlled trial, this compound was administered to patients undergoing minor surgical procedures. Results indicated effective sedation with minimal adverse effects, suggesting its potential as a safer alternative to traditional anesthetics.

Data Tables

The following table summarizes key findings from various studies on this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.